molecular formula C17H22FNO3S B2554514 1-(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-n-(4-fluorobenzyl)methanesulfonamide CAS No. 1022239-70-8

1-(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-n-(4-fluorobenzyl)methanesulfonamide

Cat. No.: B2554514
CAS No.: 1022239-70-8
M. Wt: 339.43
InChI Key: OLJYOUUYADDDJN-UHFFFAOYSA-N
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Description

1-(7,7-Dimethyl-2-oxobicyclo[221]heptan-1-yl)-n-(4-fluorobenzyl)methanesulfonamide is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-n-(4-fluorobenzyl)methanesulfonamide typically involves multiple steps. The starting material is often a bicyclic ketone, which undergoes a series of reactions including sulfonation and fluorobenzylation. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-n-(4-fluorobenzyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler forms or alter its functional groups.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-n-(4-fluorobenzyl)methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Researchers are exploring its potential as a pharmaceutical agent due to its unique structure and properties.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-n-(4-fluorobenzyl)methanesulfonamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (7,7-Dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonic acid
  • (7,7-Dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonic acid, (methylsulfonimidoyl)benzene

Uniqueness

1-(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-n-(4-fluorobenzyl)methanesulfonamide is unique due to its specific combination of a bicyclic structure and a fluorobenzyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-[(4-fluorophenyl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FNO3S/c1-16(2)13-7-8-17(16,15(20)9-13)11-23(21,22)19-10-12-3-5-14(18)6-4-12/h3-6,13,19H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJYOUUYADDDJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NCC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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